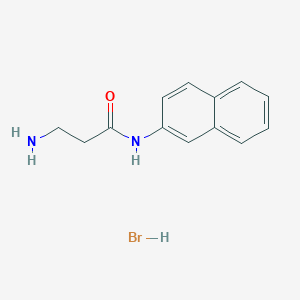

Beta-alanine beta-naphthylamide hydrobromide

Description

BenchChem offers high-quality Beta-alanine beta-naphthylamide hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-alanine beta-naphthylamide hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N-naphthalen-2-ylpropanamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.BrH/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8,14H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOOSBFVJFJSAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201985-01-5 |

Source

|

| Record name | 201985-01-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Beta-alanine beta-naphthylamide hydrobromide

Beta-Alanine Beta-Naphthylamide Hydrobromide: A Specialized Substrate for High-Specificity Enzymology

Part 1: Executive Summary & Core Directive

The "Why" Behind the Molecule:

Beta-alanine beta-naphthylamide hydrobromide (

This enzyme is a hallmark biomarker for Pseudomonas aeruginosa and select members of the Burkholderia cepacia complex, organisms notorious for their resistance profiles and prevalence in Cystic Fibrosis (CF) patients. Consequently, this substrate is critical for developing rapid, high-specificity diagnostic assays that differentiate these pathogens from other Gram-negative bacteria (like E. coli) which typically lack Bap activity.

Part 2: Chemical Identity & Physicochemical Properties

Chemical Structure & Logic:

The molecule consists of the non-proteinogenic amino acid

| Property | Specification |

| IUPAC Name | 3-amino-N-(naphthalen-2-yl)propanamide hydrobromide |

| Common Name | |

| CAS Number | 201985-01-5 |

| Molecular Formula | |

| Molecular Weight | ~295.18 g/mol |

| Solubility | Soluble in methanol; sparingly soluble in cold water (improved by warming or mild surfactants). |

| Stability | Hygroscopic. Store at -20°C, desiccated and protected from light. |

| Appearance | White to off-white crystalline powder. |

Part 3: Mechanism of Action & Signaling Pathway[5]

The utility of

-

Selectivity: The enzyme

-alanyl aminopeptidase (EC 3.4.11.-) recognizes the N-terminal -

Hydrolysis: It cleaves the amide bond, releasing free

-alanine and -

Detection:

-naphthylamine is fluorescent (Ex: 340nm, Em: 410nm), but in histochemistry and agar plates, it is typically coupled with a diazonium salt (e.g., Fast Black K, Fast Garnet GBC) to form an insoluble, highly colored azo dye.

Pathway Visualization

Figure 1: The enzymatic hydrolysis of

Part 4: Applications in High-Throughput Diagnostics

Differentiation of Pseudomonas aeruginosa

The primary application is the differentiation of P. aeruginosa from other non-fermenting Gram-negative rods.

-

Positive Result: P. aeruginosa, Burkholderia cepacia.

-

Negative Result: Stenotrophomonas maltophilia, Acinetobacter baumannii, and most Enterobacteriaceae (E. coli, Klebsiella).

Cystic Fibrosis (CF) Screening

In CF sputum samples, rapid identification of P. aeruginosa is critical. Assays using

Part 5: Experimental Protocol (Self-Validating System)

Safety Warning:

Protocol: Rapid Colorimetric Tube Assay

Materials:

-

Substrate Stock: 0.01 M

-Ala- -

Buffer: 0.1 M Tris-HCl, pH 7.2.

-

Developer: 0.2% Fast Garnet GBC salt in 1M Acetate buffer (pH 4.5) containing 10% Tween 20 (prepare fresh).

Workflow:

-

Inoculum Preparation: Suspend bacterial colonies (from overnight culture) in 0.5 mL of Tris-HCl buffer to achieve a turbidity equivalent to McFarland 4.0 (heavy suspension is crucial for rapid enzymes).

-

Substrate Addition: Add 50

L of Substrate Stock to the suspension. -

Incubation: Incubate at 37°C for 2 to 4 hours.

-

Control: Incubate a tube without bacteria (Negative Control) and a known P. aeruginosa strain (Positive Control).

-

-

Development: Add 100

L of Developer solution. -

Readout:

-

Positive: Development of a deep red/maroon color within 5 minutes.

-

Negative: Solution remains yellow/orange (color of the diazonium salt).

-

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Weak Color in Pos. Control | Low inoculum density or old substrate. | Ensure McFarland >4.0. Prepare fresh substrate stock (hydrolysis can occur spontaneously over weeks). |

| Color in Neg. Control | Spontaneous hydrolysis. | Check pH of buffer (pH > 8.0 promotes auto-hydrolysis). Store substrate in dark. |

| Precipitate forms immediately | Salt incompatibility. | Ensure the diazonium salt is fully dissolved; Tween 20 helps solubilize the azo dye product. |

Part 6: Comparative Analysis of Substrates

| Substrate | Target Enzyme | Specificity | Primary Use |

| High (Pseudomonas/Burkholderia) | Specific ID of non-fermenters. | ||

| L-Ala- | L-alanine aminopeptidase | Low (Broad Spectrum) | General Gram-negative aminopeptidase activity (biotyping). |

| L-Ala-p-Nitroanilide | L-alanine aminopeptidase | Low | Spectrophotometric kinetics (yellow color, no coupling needed). |

Part 7: References

-

Zaytsev, A. V., et al. (2008).[6][5] "Synthesis and testing of chromogenic phenoxazinone substrates for beta-alanyl aminopeptidase." Organic & Biomolecular Chemistry, 6(4), 682-692. (Contextualizes the enzyme target in P. aeruginosa).

-

Orenga, S., et al. (2009).[6] "Enzymatic substrates in microbiology." Journal of Microbiological Methods, 79(2), 139-155. (Review of aminopeptidase substrates for bacterial ID).

-

Waites, W. M., & Bayliss, C. E. (1980). "The effect of substrate concentration on the activity of beta-alanyl aminopeptidase." Journal of Applied Bacteriology. (Foundational kinetics).

Sources

Molecular weight of Beta-alanine beta-naphthylamide hydrobromide

Technical Monograph: Physicochemical Properties and Analytical Applications of Beta-Alanine Beta-Naphthylamide Hydrobromide

Part 1: Executive Technical Summary

Beta-alanine beta-naphthylamide hydrobromide (

| Property | Data Specification |

| Systematic Name | 3-Amino-N-(naphthalen-2-yl)propanamide hydrobromide |

| CAS Number | 201985-01-5 |

| Molecular Formula | |

| Molecular Weight | 295.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |

| Storage | -20°C, desiccated, protected from light |

Part 2: Physicochemical Profile & Molecular Weight Analysis

Structural Composition

The molecule consists of

Graphviz Diagram 1: Structural Components & Hydrolysis

Caption: Structural assembly of

Molecular Weight Calculation (Stoichiometric Verification)

To ensure analytical precision in molarity calculations, the molecular weight is derived from the standard atomic weights of the constituent elements.

| Component | Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 3 | 12.011 | 36.033 | |

| Hydrogen (H) | 6 | 1.008 | 6.048 | |

| Nitrogen (N) | 1 | 14.007 | 14.007 | |

| Oxygen (O) | 1 | 15.999 | 15.999 | |

| Carbon (C) | 10 | 12.011 | 120.110 | |

| Hydrogen (H) | 7 | 1.008 | 7.056 | |

| Nitrogen (N) | 1 | 14.007 | 14.007 | |

| Salt | Hydrogen (H) | 1 | 1.008 | 1.008 |

| Bromine (Br) | 1 | 79.904 | 79.904 | |

| Total | 295.172 |

Note: Commercial specifications typically round to 295.18 g/mol . The hydrobromide salt form is preferred over the hydrochloride due to superior crystallization properties and stability against hygroscopic degradation.

Part 3: Critical Differentiation (Expert Insight)

The Isomer Trap:

Researchers often confuse

-

Identical MW: Both have a MW of ~295.18 g/mol .

-

Distinct Biology:

-

L-Isomer: Substrate for Leucine Aminopeptidase (LAP) and Aminopeptidase N (CD13).

-

-Isomer: Resistant to LAP. Specific substrate for

-

Scientific Directive: Always verify the CAS number. Using the wrong isomer will yield false negatives in standard aminopeptidase assays.

Part 4: Analytical Application & Protocol

Mechanism of Action

The assay relies on the enzymatic cleavage of the amide bond. The released

Graphviz Diagram 2: Enzymatic Assay Workflow

Caption: Kinetic pathway for the colorimetric detection of aminopeptidase activity.

Standardized Experimental Protocol

Objective: Quantification of

Reagents:

-

Substrate Stock (2 mM): Dissolve 5.9 mg of

-Ala- -

Coupling Reagent: 1 mg/mL Fast Garnet GBC in water (Prepare fresh).

-

Stop Solution: 1 M Acetate Buffer (pH 4.2) containing 10% Tween-20.

Workflow:

-

Equilibration: Pre-incubate 900

L of Substrate Stock at 37°C for 5 minutes. -

Initiation: Add 100

L of enzyme sample. Mix by inversion. -

Incubation: Incubate at 37°C for 30–60 minutes (linear range).

-

Termination & Development: Add 1 mL of Stop Solution followed immediately by 1 mL of Coupling Reagent.

-

Quantification: Allow color to develop for 10 minutes at room temperature. Measure Absorbance at 525 nm.

Validation Criteria:

-

Blank Control: Run a buffer-only control to subtract spontaneous hydrolysis (background signal).

-

Standard Curve: Construct using pure

-naphthylamine (CAS 91-59-8) to convert Absorbance units to

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45157640, L-Alanine beta-naphthylamide hydrobromide. [Link](Note: Used for structural verification of the naphthylamide moiety; specific CAS 201985-01-5 applies to the beta-isomer).

-

International Union of Biochemistry and Molecular Biology. Enzyme Nomenclature: EC 3.4.11. Beta-aminopeptidases. [Link]

Sources

Beta-Alanine Beta-Naphthylamide: An In-Depth Technical Guide for its Application as a Biochemical Probe

Introduction: Unveiling Proteolytic Activity with a Classic Fluorogenic Probe

In the intricate landscape of cellular signaling and protein regulation, proteases, particularly aminopeptidases, play a pivotal role. The precise characterization of their activity is fundamental to understanding physiological processes and pathological states, making the development of sensitive and reliable detection methods a cornerstone of biochemical research. Beta-alanine beta-naphthylamide (β-Ala-βNA) stands as a classic and versatile fluorogenic substrate, enabling the real-time measurement of aminopeptidase activity. Its utility spans from fundamental enzymology to high-throughput screening in drug discovery.

This technical guide provides a comprehensive overview of beta-alanine beta-naphthylamide as a biochemical probe. It delves into the underlying principles of its application, offers detailed experimental protocols, and provides insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the quantitative assessment of aminopeptidase activity. While often used in a qualitative sense, this guide will focus on its application in robust, quantitative assays.

Core Principle: From Non-Fluorescent Substrate to a Quantifiable Signal

The utility of beta-alanine beta-naphthylamide as a biochemical probe lies in its clever design as a "turn-on" fluorescent substrate. In its intact form, the molecule is essentially non-fluorescent. The naphthylamine moiety, a potential fluorophore, has its fluorescent properties quenched by the attached beta-alanine residue.

The magic happens in the presence of an aminopeptidase with the appropriate substrate specificity. The enzyme recognizes and cleaves the amide bond linking the beta-alanine to the beta-naphthylamine. This enzymatic hydrolysis liberates the free beta-naphthylamine, which is a highly fluorescent molecule. The intensity of the emitted fluorescence is directly proportional to the amount of beta-naphthylamine produced, and thus, to the activity of the aminopeptidase.

The liberated beta-naphthylamine possesses distinct excitation and emission spectra, typically with an excitation maximum around 330-340 nm and an emission maximum in the range of 410-420 nm. These spectral properties allow for sensitive detection with standard fluorescence plate readers or spectrophotometers.

Diagrammatic Representation of the Mechanism

Caption: Enzymatic cleavage of beta-alanine beta-naphthylamide by an aminopeptidase.

Key Enzymatic Targets

Beta-alanine beta-naphthylamide is a substrate for a variety of aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins and peptides. The specificity of the enzyme for the beta-alanine residue determines the rate of hydrolysis. Some of the key enzyme classes that can be assayed using this probe include:

-

Alanine Aminopeptidases (APN or CD13): These are a group of zinc-dependent metalloproteases that show a preference for cleaving N-terminal alanine residues. APN is involved in various physiological processes, including peptide metabolism, angiogenesis, and immune response.[1]

-

Leucine Aminopeptidases (LAP): While their primary substrate is leucine, many LAPs exhibit broad substrate specificity and can hydrolyze other aminoacyl-naphthylamides, including beta-alanine beta-naphthylamide, albeit at potentially different rates.

-

General Aminopeptidases: A wide range of aminopeptidases from various sources (bacterial, fungal, mammalian) can exhibit activity towards this substrate. This makes it a useful tool for screening for novel aminopeptidase activities in complex biological samples.

Quantitative Data Presentation: A Comparative Look at Aminopeptidase Substrates

Direct and comprehensive kinetic data (Km and Vmax) for beta-alanine beta-naphthylamide across a wide range of purified enzymes is not extensively consolidated in the literature. These parameters are highly dependent on the specific enzyme, its source, purity, and the precise assay conditions (pH, temperature, buffer composition). Therefore, it is crucial for researchers to determine these parameters empirically for their system of interest.

To provide a valuable point of reference, the following table presents representative kinetic data for other commonly used aminoacyl-beta-naphthylamide substrates with various aminopeptidases. This will aid in understanding the relative reactivity and affinity of different enzymes for this class of substrates.

| Enzyme (Source) | Substrate | Km (µM) | Vmax (relative units) | Reference |

| Aminopeptidase N (porcine kidney) | L-Alanyl-β-naphthylamide | 83 | 100 | F.J. Behal et al., Arch. Biochem. Biophys., 1966 |

| Leucine Aminopeptidase (porcine kidney) | L-Leucyl-β-naphthylamide | 50 | 100 | S.R. Himmelhoch, Methods Enzymol., 1970 |

| Aminopeptidase (Aeromonas proteolytica) | L-Alanyl-β-naphthylamide | 120 | 100 | S.H. Wilkes et al., Eur. J. Biochem., 1983 |

| Aminopeptidase (Bacillus stearothermophilus) | L-Alanyl-β-naphthylamide | 250 | 100 | N.A. N. Rao et al., J. Biochem., 1991 |

Note: The Vmax values are presented in relative units for comparison within each study.

Experimental Protocols: A Step-by-Step Guide to a Quantitative Fluorometric Assay

This section provides a detailed, self-validating protocol for a 96-well plate-based fluorometric assay for quantifying aminopeptidase activity using beta-alanine beta-naphthylamide.

I. Reagent Preparation and Considerations

-

Assay Buffer: The choice of buffer is critical for optimal enzyme activity. A common starting point is a 50 mM Tris-HCl or HEPES buffer. The optimal pH for most aminopeptidases is in the neutral to slightly alkaline range (pH 7.0-8.5). It is imperative to determine the optimal pH for your specific enzyme.[2][3]

-

Substrate Stock Solution: Prepare a high-concentration stock solution of beta-alanine beta-naphthylamide (e.g., 10-20 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, as it has limited aqueous solubility.[4] Store this stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of your purified enzyme or biological sample in the assay buffer. The optimal concentration will need to be determined empirically to ensure the reaction rate is linear over the desired time course. Keep the enzyme solution on ice.

-

Beta-Naphthylamine Standard Stock Solution: To generate a standard curve for quantifying the product, prepare a stock solution of beta-naphthylamine (e.g., 1 mM) in the same solvent as the substrate. Store at -20°C, protected from light.

-

96-Well Plate: Use a black, opaque 96-well plate with a clear bottom to minimize background fluorescence and well-to-well crosstalk.

II. Experimental Workflow Diagram

Caption: A typical workflow for a 96-well plate-based fluorometric aminopeptidase assay.

III. Step-by-Step Assay Protocol

-

Prepare the Standard Curve:

-

Create a series of dilutions of the beta-naphthylamine standard stock solution in the assay buffer. A typical concentration range would be from 0 to 50 µM.

-

Pipette a fixed volume (e.g., 100 µL) of each standard dilution into separate wells of the 96-well plate. Include a "blank" well with only assay buffer.

-

-

Prepare the Enzyme Reactions:

-

In separate wells, add your enzyme samples diluted in assay buffer to a final volume of 50 µL.

-

Essential Controls:

-

No-Enzyme Control: 50 µL of assay buffer without the enzyme to measure background substrate hydrolysis.

-

Positive Control: A known aminopeptidase to validate the assay components.

-

Inhibitor Control: Your enzyme pre-incubated with a known aminopeptidase inhibitor (e.g., bestatin) to confirm the specificity of the measured activity.

-

-

-

Initiate the Reaction:

-

Prepare a working solution of beta-alanine beta-naphthylamide in the assay buffer. The final concentration should be optimized, but a starting point is often around the expected Km value (e.g., 50-200 µM).

-

Add 50 µL of the substrate working solution to all wells (including standards and controls) to bring the final volume to 100 µL. Mix gently by pipetting or using a plate shaker.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C).

-

The reaction can be monitored in two ways:

-

Kinetic Assay (Recommended): Read the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). This allows for the determination of the initial reaction velocity (V₀).

-

Endpoint Assay: Incubate for a fixed period of time (e.g., 30 minutes) and then stop the reaction (e.g., by adding a stop solution like 1 M acetic acid) before reading the fluorescence. Ensure the reaction is within the linear range for the chosen time point.

-

-

-

Fluorescence Measurement:

-

Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for beta-naphthylamine (e.g., Ex: 340 nm, Em: 415 nm).

-

Record the fluorescence intensity (in relative fluorescence units, RFU) for all wells.

-

IV. Data Analysis and Interpretation

-

Standard Curve:

-

Subtract the blank fluorescence value from all standard readings.

-

Plot the corrected fluorescence values against the known concentrations of beta-naphthylamine to generate a standard curve.

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is fluorescence, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Enzyme Activity Calculation:

-

For a kinetic assay, determine the rate of the reaction (ΔRFU/min) from the linear portion of the fluorescence versus time plot for each enzyme sample.

-

For an endpoint assay, use the final fluorescence reading.

-

Subtract the rate (or endpoint reading) of the no-enzyme control from your sample values.

-

Use the standard curve equation to convert the corrected fluorescence values (or rates) into the concentration of beta-naphthylamine produced (or the rate of production).

-

Enzyme activity is typically expressed in units such as µmol of product formed per minute per mg of protein (specific activity).

-

Trustworthiness: A Self-Validating System

A well-designed experiment using beta-alanine beta-naphthylamide should be a self-validating system. The inclusion of the following controls is non-negotiable for ensuring the trustworthiness of your data:

-

Linearity of the Standard Curve: A high R² value (typically >0.99) for your beta-naphthylamine standard curve is the first checkpoint for a reliable assay.

-

Linearity of the Reaction Rate: In a kinetic assay, the rate of product formation should be linear with time, at least in the initial phase. A non-linear curve may indicate substrate depletion, enzyme instability, or product inhibition.

-

Enzyme Concentration Dependence: The reaction rate should be directly proportional to the concentration of the enzyme. A dilution series of your enzyme should yield a linear relationship between concentration and activity.

-

Inhibitor Confirmation: A significant reduction in the reaction rate in the presence of a specific aminopeptidase inhibitor confirms that the observed activity is indeed from the target enzyme class.

Field-Proven Insights: Troubleshooting and Mitigating Interferences

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

-

High Background Fluorescence:

-

Cause: Autofluorescence from the substrate, buffer components, or the microplate. Contamination of reagents.

-

Solution: Subtract the fluorescence of a "no-enzyme" control. Use high-quality, fresh reagents. Ensure the use of black microplates. Check for autofluorescence of your biological sample by running a control without the substrate.

-

-

Inner Filter Effect:

-

Cause: At high substrate or product concentrations, the molecules can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration.

-

Solution: Work within a concentration range where fluorescence is linear with the concentration of beta-naphthylamine. This can be determined from the standard curve. Dilute your samples if necessary.

-

-

Compound Interference in HTS:

-

Cause: Test compounds in a screening library can be fluorescent themselves or can quench the fluorescence of beta-naphthylamine.

-

Solution: Screen compounds for autofluorescence in a separate assay without the enzyme and substrate. Perform counter-screens to identify quenchers.

-

-

Low Signal-to-Noise Ratio:

-

Cause: Low enzyme activity, suboptimal assay conditions, or insensitive instrument settings.

-

Solution: Optimize enzyme and substrate concentrations. Perform a pH and temperature optimization for your enzyme. Increase the gain setting on the fluorescence reader, being careful not to saturate the detector.

-

Conclusion: A Timeless Tool for Modern Research

Beta-alanine beta-naphthylamide, while a long-established biochemical probe, remains a highly relevant and powerful tool for the study of aminopeptidases. Its simplicity, sensitivity, and adaptability make it suitable for a wide range of applications, from basic enzyme characterization to the high-throughput screening of potential therapeutic agents. By understanding the core principles of its function, adhering to rigorous experimental design with appropriate controls, and being aware of potential pitfalls, researchers can confidently employ this fluorogenic substrate to generate high-quality, reproducible data, thereby advancing our understanding of the critical roles of aminopeptidases in health and disease.

References

- Behal, F. J., Little, G. H., & Klein, R. A. (1966). Aminopeptidase of human liver. Archives of Biochemistry and Biophysics, 114(3), 500-507.

- Luan, Y., & Xu, W. (2007). The structure and function of aminopeptidase N. Current medicinal chemistry, 14(6), 639-647.

- Maroux, S., Louvard, D., & Baratti, J. (1973). The aminopeptidase from hog intestinal brush border. Biochimica et Biophysica Acta (BBA)-Enzymology, 321(1), 282-295.

- Wacker, H., Lehky, P., Fischer, E. H., & Stein, E. A. (1971). Physical and chemical characterization of pig kidney particulate aminopeptidase. Helvetica chimica acta, 54(2), 473-485.

Sources

An In-Depth Technical Guide to Initial Investigations Using Beta-Alanine Beta-Naphthylamide Hydrobromide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and practices for utilizing Beta-alanine beta-naphthylamide hydrobromide in enzymatic assays. With a focus on scientific integrity and practical application, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and reproducible investigative framework.

Foundational Principles: Understanding the Tool

Beta-alanine beta-naphthylamide hydrobromide is a chromogenic substrate meticulously designed for the sensitive detection and quantification of aminopeptidase activity.[1] Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[2][3] The strategic design of this synthetic substrate allows for a straightforward and reliable method to probe the activity of these crucial enzymes.

Mechanism of Action: A Closer Look

The utility of Beta-alanine beta-naphthylamide lies in its enzymatic cleavage, which liberates a quantifiable chromophore, beta-naphthylamine. The core reaction is a hydrolysis event at the amide bond connecting beta-alanine to beta-naphthylamine, catalyzed by the target aminopeptidase. The released beta-naphthylamine can then be diazotized and coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine, to produce a stable, colored azo dye. The intensity of this color, measured spectrophotometrically, is directly proportional to the amount of beta-naphthylamine released and, consequently, to the aminopeptidase activity.

Caption: Enzymatic cleavage of the substrate.

Core Applications in Research and Development

The robust nature of the Beta-alanine beta-naphthylamide assay lends itself to a variety of applications within the scientific community:

-

Enzyme Kinetics and Characterization: This substrate is invaluable for determining key kinetic parameters of aminopeptidases, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[1] Such data is fundamental to understanding enzyme efficiency and substrate specificity.

-

High-Throughput Screening (HTS): The simplicity and reliability of the colorimetric readout make this assay amenable to HTS campaigns for the discovery of novel aminopeptidase inhibitors or activators.

-

Diagnostic and Prognostic Biomarker Research: Aberrant aminopeptidase activity has been implicated in various diseases, including cancer and inflammatory conditions. This assay can be employed to quantify enzyme activity in biological samples as a potential biomarker.

-

Microbiology and Bacterial Identification: Certain bacterial species express characteristic aminopeptidases. Assays using substrates like Beta-alanine beta-naphthylamide can aid in the rapid identification and classification of microorganisms.[4]

Experimental Blueprint: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating controls and steps that ensure the integrity of the data generated. The underlying principle is to create a reproducible workflow that minimizes variability and allows for confident interpretation of results.

Reagent Preparation: The Foundation of Accuracy

Meticulous reagent preparation is paramount. All solutions should be prepared using high-purity water and analytical-grade reagents.

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8): The choice of buffer and pH is critical for optimal enzyme activity. Tris-HCl is a common choice for many aminopeptidases, but it is essential to consult the literature for the specific enzyme under investigation. The pH should be verified with a calibrated pH meter.

-

Substrate Stock Solution (e.g., 6 mM Beta-alanine beta-naphthylamide hydrobromide): Due to its hydrobromide salt form, the substrate is generally soluble in aqueous buffers. Prepare the stock solution fresh or store in small aliquots at -20°C to minimize freeze-thaw cycles. Protect the solution from light.

-

Enzyme Solution: The concentration of the enzyme should be optimized to ensure that the reaction rate is linear over the desired time course. Prepare fresh dilutions of the enzyme in cold assay buffer immediately before use.

-

Stopping Reagent (e.g., 1 M Sodium Acetate Buffer, pH 4.2, containing a diazo-coupling agent like Fast Garnet GBC): This reagent serves two purposes: it lowers the pH to stop the enzymatic reaction and contains the necessary components for color development.

The Assay Workflow: A Step-by-Step Guide

This workflow is designed for a standard spectrophotometric assay in a 96-well plate format, but can be adapted for single cuvette measurements.

Caption: A typical experimental workflow.

Detailed Protocol:

-

Assay Plate Preparation: To each well of a 96-well plate, add the appropriate volume of assay buffer and the enzyme solution (or biological sample). Include appropriate controls:

-

Blank: Assay buffer without enzyme.

-

Negative Control: A known inhibitor of the aminopeptidase, if available.

-

Positive Control: A known concentration of the purified enzyme.

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Add the Beta-alanine beta-naphthylamide substrate solution to each well to initiate the reaction. The final substrate concentration should be optimized, but a starting point of 0.4 mM is often used.

-

Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination and Color Development: Add the stopping reagent to each well. Allow the color to develop for a specified time (e.g., 10-15 minutes) at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength for the resulting azo dye (typically around 570 nm) using a microplate reader.

Data Interpretation: From Absorbance to Activity

The raw absorbance values must be converted into meaningful units of enzyme activity. This is achieved through the use of a standard curve.

Constructing a Beta-Naphthylamine Standard Curve

A standard curve is essential for relating the measured absorbance to the concentration of the product, beta-naphthylamine.

-

Prepare a series of known concentrations of beta-naphthylamine in the same final volume and buffer composition as the assay.

-

Add the stopping/color development reagent to each standard.

-

Measure the absorbance at the same wavelength used for the assay.

-

Plot the absorbance values against the corresponding beta-naphthylamine concentrations. This will generate a standard curve, and the equation of the line (y = mx + c) can be used to calculate the concentration of beta-naphthylamine in the experimental samples.

Calculating Enzyme Activity

Enzyme activity is typically expressed in units, where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

The activity can be calculated using the following formula:

Activity (U/mL) = (ΔAbs / min) / (ε * l) * (V_total / V_enzyme) * D

Where:

-

ΔAbs / min: The change in absorbance per minute (obtained from the linear range of the reaction).

-

ε: The molar extinction coefficient of the colored product (determined from the slope of the standard curve).

-

l: The path length of the cuvette or well (in cm).

-

V_total: The total volume of the assay.

-

V_enzyme: The volume of the enzyme solution added.

-

D: The dilution factor of the enzyme.

Data Presentation and Kinetic Analysis

For a comprehensive understanding of enzyme function, it is crucial to determine its kinetic parameters. This is achieved by measuring the initial reaction velocity at various substrate concentrations.

Table 1: Example Kinetic Parameters for Aminopeptidase Isoenzymes

| Isoenzyme | Substrate | Km (mM) | Vmax (units/mg protein) |

| Aminopeptidase A | Beta-alanine beta-naphthylamide | 0.25 | 1500 |

| Aminopeptidase B | Beta-alanine beta-naphthylamide | 0.42 | 980 |

| Aminopeptidase N | Beta-alanine beta-naphthylamide | 0.18 | 2200 |

Note: These are example values and will vary depending on the specific enzyme, purity, and assay conditions.

The data can then be plotted using a Michaelis-Menten plot (Velocity vs. [Substrate]) or a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]) to determine the Km and Vmax values.

Troubleshooting and Ensuring Data Integrity

Even with a robust protocol, unexpected results can occur. The following are some common issues and their potential solutions:

| Problem | Potential Cause | Recommended Solution |

| High Background | Substrate instability/spontaneous hydrolysis | Prepare fresh substrate solution; run a "no enzyme" control. |

| Contaminated reagents | Use fresh, high-purity reagents. | |

| Low Signal | Inactive enzyme | Check enzyme storage and handling; use a fresh enzyme stock. |

| Sub-optimal assay conditions (pH, temp) | Optimize assay conditions for the specific enzyme. | |

| Insufficient incubation time | Increase incubation time, ensuring it remains within the linear range. | |

| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a shorter incubation time. |

| Enzyme instability | Check the stability of the enzyme under assay conditions. | |

| Poor Reproducibility | Inaccurate pipetting | Calibrate pipettes regularly; use proper pipetting techniques. |

| Temperature fluctuations | Ensure consistent temperature control throughout the assay. |

Conclusion: A Versatile Tool for Enzymology

Beta-alanine beta-naphthylamide hydrobromide remains a cornerstone substrate for the investigation of aminopeptidase activity. Its reliability, sensitivity, and ease of use make it an indispensable tool for researchers in both basic and applied sciences. By understanding the underlying principles of the assay and adhering to a well-designed, self-validating protocol, scientists can generate high-quality, reproducible data that will advance our understanding of these important enzymes and their roles in health and disease.

References

-

Patsnap. (2024, July 17). What is the mechanism of Aminopeptin? Synapse. Retrieved from [Link]

-

Taylor, A. (1993). Aminopeptidases: structure and function. PubMed. Retrieved from [Link]

- Holmquist, B., & Vallee, B. L. (1979). A new method for the determination of the kinetic parameters for the hydrolysis of peptide substrates by aminopeptidases. Analytical Biochemistry, 95(2), 474-480.

- El-Mehalawy, A. A., & El-Shourbagy, M. M. (2010). Purification and properties of alanine aminopeptidase from water buffalo kidney. Journal of American Science, 6(12), 1029-1038.

-

ResearchGate. (2014, November 26). How do you make a standard curve of alpha/beta-naphthol for estimating esterase enzyme activity? Retrieved from [Link]

-

Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from [Link]

- Ismail, R., & Figh, S. (2013). Interferences in Immunoassay. eJIFCC, 24(1), 33–39.

- Gounden, V., & Jialal, I. (2022). Enzyme Kinetics. In StatPearls.

-

Agilent Technologies. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Aminopeptidase. Retrieved from [Link]

- Ben-Valid, S., & Shoolingin-Jordan, P. M. (2013). Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry, 52(15), 2585–2595.

Sources

Methodological & Application

Beta-alanine beta-naphthylamide hydrobromide enzyme assay protocol

Application Note: Enzymatic Hydrolysis & Quantification of Beta-Alanine Beta-Naphthylamide Hydrobromide ( -Ala- NA)

Introduction & Scope

This application note details the protocol for assaying aminopeptidase activity using the chromogenic substrate Beta-alanine beta-naphthylamide hydrobromide (

While the acronym "BANA" is frequently associated in clinical dentistry with Benzoyl-DL-arginine-naphthylamide (used to detect trypsin-like proteases in periodontal pathogens), the substrate detailed here (

Principle of Assay

The assay relies on a two-step colorimetric reaction:

-

Enzymatic Hydrolysis: The enzyme cleaves the amide bond between the

-alanine and the naphthylamine moiety. -

Diazo Coupling: The liberated

-naphthylamine reacts with a diazonium salt (Fast Garnet GBC) to form an insoluble red azo dye. The rate of color formation (kinetic) or total color intensity (endpoint) is directly proportional to enzyme activity.

Reaction Mechanism Diagram

Caption: Reaction pathway showing enzymatic cleavage followed by diazo coupling. Note the toxicity of the intermediate.

Safety & Handling (Critical)

WARNING: Carcinogen Hazard

The hydrolysis product,

-

Containment: All steps involving the liberation of

-naphthylamine must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood. -

Waste Disposal: All liquid and solid waste must be segregated into "Carcinogenic Waste" containers and disposed of according to strict hazardous waste regulations. Do not pour down the sink.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Materials & Reagents

Reagent List

| Reagent | Specification | Storage | Function |

| High Purity (>98%) | -20°C, Desiccated | Substrate | |

| Fast Garnet GBC Sulfate | Practical Grade | 4°C, Dark | Coupling Agent |

| Tris-HCl Buffer | 0.1 M, pH 7.5 | Room Temp | Reaction Buffer |

| DMSO | HPLC Grade | Room Temp | Substrate Solvent |

| Tween-20 | Molecular Bio Grade | Room Temp | Surfactant (optional) |

| Glacial Acetic Acid | ACS Reagent | Room Temp | Stop Solution (optional) |

Reagent Preparation

-

Substrate Stock (20 mM):

-

Dissolve 5.9 mg of

-Ala- -

Note: The hydrobromide salt improves solubility compared to the free base, but DMSO is recommended for the primary stock to prevent precipitation upon freezing.

-

-

Fast Garnet GBC Solution (Freshly Prepared):

-

Dissolve 1.0 mg/mL in distilled water.

-

Critical: This solution is unstable. Prepare immediately before use and protect from light (wrap tube in foil). Filter through a 0.45

m syringe filter if turbidity is observed.

-

-

Assay Buffer:

-

0.1 M Tris-HCl, pH 7.5.

-

(Optional) Add 1 mM CaCl

if the target aminopeptidase is metallo-dependent.

-

Experimental Protocol

Workflow Diagram

Caption: Step-by-step assay workflow from preparation to spectrophotometric readout.

Standard Endpoint Assay (96-Well Plate Format)

This protocol is optimized for high-throughput screening of enzyme fractions or bacterial lysates.

-

Blank Setup: Add 10

L of Assay Buffer to "Blank" wells. -

Sample Setup: Add 10

L of Enzyme Sample to "Test" wells. -

Substrate Addition: Add 180

L of Working Substrate Solution (Dilute 20 mM Stock 1:20 in Assay Buffer for a final concentration of 1 mM). -

Incubation: Incubate at 37°C for 30–60 minutes.

-

Note: Time depends on enzyme specific activity. For unknown samples, run a time-course pilot.

-

-

Development: Add 10

L of fresh Fast Garnet GBC Solution . -

Color Maturation: Incubate at Room Temperature for 5–10 minutes. A red/maroon color indicates positive hydrolysis.

-

Readout: Measure Absorbance (OD) at 525 nm .

Kinetic Assay (Continuous vs. Discontinuous)

Discontinuous (Recommended): The diazonium salt can inhibit some enzymes. It is safer to run the hydrolysis first, then add the coupler (as above). Continuous: If real-time kinetics are required, premix the substrate and Fast Garnet GBC.

-

Risk: Fast Garnet is unstable over long periods at 37°C. Background absorbance will increase linearly. You must subtract the "No Enzyme" slope from the "Test" slope.

Data Analysis & Validation

Quantification

Activity is calculated using the Beer-Lambert Law (

Generating a Standard Curve:

-

Prepare a stock of pure

-naphthylamine (Caution: Carcinogen). -

Create serial dilutions (0 to 100 nmol/well).

-

Add Fast Garnet GBC to each standard.

-

Plot OD

vs. Concentration.

Calculations

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background (Blank) | Spontaneous hydrolysis or old Fast Garnet | Use fresh Fast Garnet; keep substrate stock frozen/desiccated. |

| Precipitation | Azo dye insolubility | Add 1-2% Tween-20 or Triton X-100 to the final reaction mixture to solubilize the dye. |

| No Color | Enzyme inactivation or wrong pH | Check pH (7.0-8.0); ensure enzyme is not inhibited by DMSO (keep DMSO <5%). |

| Color Fading | Dye instability | Read plates immediately (within 15 mins) after adding Fast Garnet. |

References

- Barrett, A. J., & McDonald, J. K. (1980). Mammalian Proteases: A Glossary and Bibliography. Volume 1: Endopeptidases. Academic Press.

-

Loesche, W. J., et al. (1990).[1] "The utility of the BANA test for monitoring anaerobic infections due to spirochetes (Treponema denticola) in periodontal disease." Journal of Dental Research, 69(10), 1696-1702.[2] Link (Note: Describes the BANA principle, though typically using the Benzoyl-Arginine derivative).

-

Goldberg, A. F., & Barka, T. (1962). "Acid phosphatase activity in human blood cells." Nature, 195, 297. (Seminal work on Naphthol/Fast Garnet coupling chemistry).[3]

-

Sigma-Aldrich. (n.d.). "Fast Garnet GBC Sulfate Salt Product Information." Link

Mastering the Preparation of Beta-alanine beta-naphthylamide hydrobromide Stock Solutions: A Guide for Researchers

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of Beta-alanine beta-naphthylamide hydrobromide. This guide is intended for researchers, scientists, and drug development professionals who utilize this enzymatic substrate in their experimental workflows. By adhering to the principles of scientific integrity and best laboratory practices, this document aims to ensure the accuracy, reproducibility, and safety of your experiments.

Introduction: The Critical Importance of a Well-Prepared Stock Solution

This guide provides a robust, self-validating protocol that emphasizes not only the procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the critical parameters for successful stock solution preparation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Beta-alanine beta-naphthylamide hydrobromide is paramount for its effective handling and use.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O·HBr | BOC Sciences |

| Molecular Weight | 295.27 g/mol | BOC Sciences |

| Appearance | Light beige powder | BOC Sciences |

| Recommended Storage | 2-8 °C (for solid powder) | BOC Sciences |

Safety First: Handling a Potentially Hazardous Compound

Mandatory Safety Precautions:

-

Engineering Controls: Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles at all times.

-

Waste Disposal: Dispose of all waste materials, including contaminated consumables and unused solutions, in accordance with institutional and local regulations for hazardous chemical waste.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of Beta-alanine beta-naphthylamide hydrobromide. The choice of Dimethyl Sulfoxide (DMSO) as the solvent is based on its high solvating power for similar naphthylamide derivatives. For applications sensitive to DMSO, ethanol can be considered as an alternative, as related compounds show good solubility in it[2][3].

Materials and Equipment:

-

Beta-alanine beta-naphthylamide hydrobromide (solid powder)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Calibrated micropipettes

-

Sterile, conical-bottom microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

Step-by-Step Procedure:

-

Pre-equilibration of Materials: Allow the vial of Beta-alanine beta-naphthylamide hydrobromide powder and the DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.

-

Calculation of Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 295.27 g/mol x 1000 mg/g = 2.95 mg

-

-

Weighing the Compound: Carefully weigh out 2.95 mg of Beta-alanine beta-naphthylamide hydrobromide powder using an analytical balance. It is advisable to weigh the compound directly into the microcentrifuge tube or vial that will be used for dissolution to minimize transfer losses.

-

Dissolution in DMSO:

-

Add 1 mL of anhydrous DMSO to the tube containing the weighed powder.

-

Cap the tube securely and vortex vigorously for 1-2 minutes to facilitate dissolution.

-

-

Ensuring Complete Dissolution (Self-Validation):

-

Visually inspect the solution against a bright light source to ensure that no solid particles remain. The solution should be clear.

-

If any particulates are visible, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid in dissolution, but prolonged heating should be avoided to prevent potential degradation.

-

-

Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.

-

Storage of Stock Solution:

-

Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C or -80°C for long-term stability. A prepared medium containing a similar substrate has been shown to be stable at 2-8°C, suggesting that short-term storage at this temperature may be acceptable, though colder temperatures are recommended for prolonged storage[4].

-

Workflow for Stock Solution Preparation

Caption: A flowchart illustrating the sequential steps for the preparation and storage of a Beta-alanine beta-naphthylamide hydrobromide stock solution.

Conclusion and Best Practices

The preparation of a reliable and consistent stock solution of Beta-alanine beta-naphthylamide hydrobromide is a foundational step for any enzymatic assay utilizing this substrate. By following this detailed protocol and adhering to the safety guidelines, researchers can minimize experimental variability and ensure the integrity of their data.

Key Takeaways:

-

Safety is paramount: Due to the potential carcinogenic risk, handle this compound with appropriate engineering controls and personal protective equipment.

-

Solvent choice is critical: Anhydrous DMSO is the recommended solvent, with ethanol as a potential alternative.

-

Ensure complete dissolution: Visual inspection and, if necessary, sonication are crucial self-validating steps.

-

Aliquot for stability: Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots.

-

Proper storage is essential: Long-term storage at -20°C or -80°C is recommended to maintain the integrity of the stock solution.

By integrating these principles into your laboratory workflow, you can confidently generate high-quality, reproducible data in your research endeavors.

References

-

HiMedia Laboratories. (n.d.). Technical Data: PYR Broth. Retrieved from [Link]

-

Microbiology Info.com. (2022, August 10). PYR Test- Principle, Uses, Procedure and Result Interpretation. Retrieved from [Link]

-

Microbe Notes. (2024, October 10). PYR Test: Principle, Media, Steps, Results, Uses. Retrieved from [Link]

-

PubChem. (n.d.). L-Alanine beta-naphthylamide. Retrieved from [Link]

-

PubChem. (n.d.). L-Alanine beta-naphthylamide hydrobromide. Retrieved from [Link]

Sources

Applications of Beta-alanine beta-naphthylamide in pharmaceutical research

Precision Enzymology: Beta-Alanine Beta-Naphthylamide ( -Ala- NA)

Executive Summary & Safety Warning

Beta-alanine beta-naphthylamide (

⚠️ CRITICAL SAFETY ALERT: Carcinogen Hazard

The hydrolysis product of this substrate is

-

Hazard:

-Naphthylamine is a Group 1 Carcinogen (IARC) known to cause bladder cancer. -

Modern Context: While this substrate remains a gold standard for specific historical datasets and microbial phenotyping, modern high-throughput screening (HTS) often substitutes it with 7-amino-4-methylcoumarin (AMC) derivatives where possible.

-

Handling: All protocols below MUST be performed in a certified chemical fume hood. Double-gloving (Nitrile) is mandatory. Waste must be segregated and treated as hazardous cytotoxic waste.

Technical Disambiguation

In pharmaceutical literature, acronyms often collide. It is vital to distinguish the requested molecule from functionally distinct "BANA" compounds.

| Acronym/Common Name | Chemical Name | Target Enzyme | Primary Application |

| Beta-alanine | Aminopeptidase P , Bacterial Arylamidases | Probing | |

| BANA (Classic Test) | N-Benzoyl-DL-arginine-2-naphthylamide | Trypsin-like proteases (Gingipains) | Periodontal diagnostics (P. gingivalis, T. denticola). |

| PA | Phenylalanine-Arginine | Efflux Pumps (RND family) | Efflux pump inhibitor (EPI) to restore antibiotic sensitivity.[2] |

Core Applications in Drug Discovery[3]

A. Microbial Phenotyping and Identification

Pharmaceutical microbiology utilizes

-

Mechanism: Certain Gram-negative bacteria (e.g., specific Pseudomonas strains) possess arylamidases that can hydrolyze the

-peptide bond, a capability lacking in many other flora. -

Application: Rapid identification of contaminant strains in fermentation broths or clinical isolates during clinical trial monitoring.

B. Aminopeptidase P (XPNPEP) Profiling

Aminopeptidase P (APP) is a metalloprotease important for cleaving N-terminal amino acids where the second residue is proline. However, specific isoforms and related bacterial orthologs also exhibit activity against N-terminal

-

Relevance: APP is involved in the regulation of bradykinin (cardiovascular targets). Using

-Ala-

Experimental Protocols

Protocol A: Colorimetric Endpoint Assay (Diazo Coupling)

Best for: Qualitative screening or labs without fluorescence readers.

Principle: The enzyme hydrolyzes

Reagents:

-

Substrate Stock: 2 mM

-Ala- -

Buffer: 0.1 M Tris-HCl, pH 7.4 (or Phosphate Buffer pH 7.0).

-

Coupling Reagent: Fast Garnet GBC salt (1 mg/mL in water, prepare fresh).

-

Stopping/Clarifying Agent: 10% Tween-20 in 1M Acetate buffer pH 4.0.

Workflow:

-

Equilibration: Aliquot 50 µL of Enzyme Sample (lysate or purified protein) into a microcentrifuge tube.

-

Incubation: Add 50 µL of Substrate Stock. Incubate at 37°C for 30–60 minutes.

-

Development: Add 50 µL of Fast Garnet GBC solution.

-

Observation: A red color develops within 5–10 minutes if

-naphthylamine is present. -

Quantification: Add 100 µL Stopping Agent to solubilize the precipitate (if using a plate reader). Measure Absorbance at 525 nm .

Protocol B: Kinetic Fluorometric Assay

Best for:

Principle: Free

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl.

-

Substrate Working Solution: 100 µM

-Ala- -

Standard: Pure

-naphthylamine (Handle with extreme care) for standard curve.

Step-by-Step Procedure:

-

Plate Setup: Use a black 96-well plate (flat bottom).

-

Enzyme Addition: Add 10 µL of test compound (inhibitor) or vehicle to wells. Add 40 µL of Enzyme solution.

-

Pre-incubation: Incubate for 15 mins at 37°C to allow inhibitor binding.

-

Initiation: Add 50 µL of Substrate Working Solution (Final concentration 50 µM).

-

Measurement: Immediately place in a fluorescence microplate reader.

-

Excitation: 340 nm

-

Emission: 410 nm

-

Mode: Kinetic read (every 1 minute for 30 minutes).

-

Mechanistic Visualization

The following diagram illustrates the hydrolysis pathway and the dual-mode detection logic.

Caption: Reaction scheme showing enzymatic hydrolysis of

Data Analysis & Interpretation

Calculating Enzyme Activity (Units)

For the colorimetric assay, use the Beer-Lambert Law (

-

(Extinction Coefficient): The molar extinction coefficient of the

| Variable | Definition |

| Absorbance of Sample - Absorbance of Blank | |

| Total reaction volume (mL) | |

| Incubation time (min) | |

| Volume of enzyme added (mL) | |

| Light path length (cm) |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis or contaminated buffer. | Prepare fresh substrate; check pH (alkaline pH > 8.5 promotes auto-hydrolysis). |

| Precipitate in Wells | Substrate insolubility. | Increase DMSO concentration in stock; ensure final DMSO < 5% in assay. |

| Low Signal | Enzyme inactive or wrong pH optimum. | Verify enzyme with a positive control (e.g., L-Ala- |

References

-

Barrett, A. J. (1972).[3] A new assay for cathepsin B1 and other thiol proteinases.[3] Analytical Biochemistry, 47(1), 280-293.[3] Link

-

Loesche, W. J., et al. (1990). The benzoyl-DL-arginine-naphthylamide (BANA) test, DNA probes, and immunological reagents for ability to detect anaerobic periodontal infections.[3] Journal of Clinical Microbiology, 28(7), 1551-1559. (Included for disambiguation context). Link

-

International Agency for Research on Cancer (IARC). (2012). 2-Naphthylamine.[4][5][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Link

-

Sigma-Aldrich. (2024).

-naphthylamide (Analogous chemistry reference). Link -

Behal, F. J., et al. (1966). Arylamidase of Neisseria catarrhalis.[1] Journal of Bacteriology, 92(4), 1145-1149. (Foundational work on bacterial arylamidases). Link

Sources

- 1. Amino Acid-β-Naphthylamide Hydrolysis by Pseudomonas aeruginosa Arylamidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. restoredcdc.org [restoredcdc.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. cpachem.com [cpachem.com]

- 7. β-NAPHTHYLAMINE | Occupational Safety and Health Administration [osha.gov]

Protocol for inhibitor screening with Beta-alanine beta-naphthylamide

Application Note: High-Throughput Inhibitor Screening for -Alanyl Aminopeptidase Activity

Substrate:

Introduction & Biological Context

In drug development, inhibiting these enzymes is relevant for:

-

Antimicrobial Virulence Suppression: BapA is often involved in bacterial nutrient acquisition and peptidoglycan recycling.

-

Metabolic Modulation: Regulating intracellular

-alanine pools, which influence carnosine synthesis and oxidative stress responses.

Principle of the Assay

The assay relies on the enzymatic hydrolysis of the amide bond between the

-

Hydrolysis: The enzyme cleaves

-Ala- -

Detection (Colorimetric): The released

NA reacts with a diazonium salt (e.g., Fast Garnet GBC ) to form a stable, red-colored azo dye (Schiff base formation), measurable at 520–540 nm . -

Detection (Fluorometric): Free

NA is naturally fluorescent (Ex: 335 nm / Em: 410 nm), allowing for kinetic monitoring without a stop solution.

Reaction Mechanism Diagram

Caption: Mechanism of Action. The enzyme hydrolyzes the amide bond. Inhibitors block this step.[1] Detection is achieved via fluorescence of the intermediate or colorimetric azo-coupling.

Material Preparation & Handling[2]

Reagents

| Component | Specification | Storage | Critical Note |

| Substrate | -20°C (Desiccated) | Hydroscopic. Warm to RT before opening.[2] | |

| Solvent | DMSO (Anhydrous) | RT | Avoid water contamination to prevent spontaneous hydrolysis. |

| Buffer | 50 mM Phosphate or Tris-HCl, pH 7.2 | 4°C | pH optimization is enzyme-dependent. |

| Coupler | Fast Garnet GBC Salt | -20°C | Light Sensitive. Prepare fresh daily. |

| Stop Sol. | 10% Acetic Acid or SDS | RT | Used if performing endpoint without coupling. |

| Control | Bestatin (Broad spectrum) | -20°C | Positive control inhibitor. |

Stock Solution Preparation

-

Substrate Stock (10 mM): Dissolve

-Ala- -

Fast Garnet GBC Working Solution: Dissolve 1 mg/mL in the assay buffer immediately before use. Filter through 0.45 µm filter if precipitate is visible. Do not store.

-

Enzyme Stock: Dilute in Assay Buffer + 0.1% BSA (to prevent adsorption to plastics).

Experimental Protocol: 96-Well Inhibitor Screen

This protocol utilizes the Colorimetric Endpoint method, which is robust for high-throughput screening (HTS) and minimizes interference from autofluorescent compounds.

Assay Conditions

-

Final Volume: 100 µL

-

Substrate Conc:

of the enzyme (typically 0.5 – 2.0 mM). -

Enzyme Conc: Titrated to linear range (aim for

OD 0.2–0.5 over incubation).

Step-by-Step Workflow

-

Inhibitor Addition:

-

Add 10 µL of Test Compound (in 10% DMSO) to experimental wells.

-

Add 10 µL of Vehicle (10% DMSO) to "No Inhibitor" (Max Activity) wells.

-

Add 10 µL of Standard Inhibitor (e.g., Bestatin) to Positive Control wells.

-

-

Enzyme Pre-incubation (Critical):

-

Add 40 µL of Enzyme Solution to all wells except Blanks.

-

Add 40 µL of Buffer to Blank wells.

-

Incubate 15 min at 37°C. This allows slow-binding inhibitors to interact with the active site.

-

-

Substrate Initiation:

-

Add 50 µL of Substrate Working Solution (diluted in buffer) to all wells.

-

Mix on plate shaker for 30 seconds.

-

-

Reaction Incubation:

-

Incubate at 37°C for 30–60 minutes . (Time depends on enzyme activity).

-

-

Development (Colorimetric Step):

-

Add 100 µL of Fast Garnet GBC Solution to all wells.

-

Note: This step simultaneously stops the enzymatic reaction (due to pH/dilution) and initiates color development.

-

Incubate at Room Temperature for 10–15 minutes (protect from light).

-

-

Measurement:

-

Read Absorbance at 525 nm (Reference: 600 nm).

-

Workflow Diagram

Caption: HTS Workflow. Pre-incubation ensures equilibrium binding of inhibitors before substrate competition begins.

Data Analysis & Validation

Calculation of % Inhibition

Normalize the raw Optical Density (OD) values:

- : Well with inhibitor.

- : Vehicle control (Enzyme + Substrate + DMSO).

- : No Enzyme control.

Determination

Plot Log[Inhibitor] (x-axis) vs. % Inhibition (y-axis).[3] Fit the data using a non-linear regression (4-parameter logistic model):

Z-Factor (Assay Robustness)

For HTS validation, calculate the Z-factor using the Max Activity and Blank controls:

-

Target: Z' > 0.5 is required for a reliable screen.

Senior Scientist Insights: Troubleshooting & Optimization

1. The "False Positive" Trap (Quenching):

-

Issue: Some test compounds are colored or quench fluorescence.[4]

-

Solution: In the colorimetric assay, the diazo dye is red. If your compound is red, you will have interference. Always run a "Compound Interference Control" (Compound + Product + Developer, no Enzyme) to subtract background absorbance.

2. Spontaneous Hydrolysis:

-

Issue: Naphthylamides are chemically labile at high pH (>8.5).

-

Fix: Keep assay buffer pH between 6.0 and 7.5. If the enzyme requires alkaline pH, reduce incubation time and use fresh substrate.

3. Fast Garnet Stability:

-

Issue: The diazonium salt degrades rapidly in solution, turning brown/turbid.

-

Fix: Prepare immediately before the development step. Keep the solid salt desiccated and dark. If the solution is not pale yellow/orange initially, discard it.

4. Solubility Issues:

-

Issue:

-naphthylamine (the product) is poorly soluble in water and can precipitate, causing light scattering. -

Fix: The addition of a surfactant (e.g., 0.1% Tween-20 or Triton X-100) in the assay buffer helps keep the product in solution and improves the linearity of the signal.

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561. Link(Foundational text on naphthylamide substrates for cysteine proteases).

-

Avila-Campos, M. J., et al. (1999). Hydrolytic activity of Porphyromonas gingivalis on synthetic substrates. Revista de Microbiologia, 30(3). Link(Discusses BANA hydrolysis in bacterial pathogens).

-

Sigma-Aldrich (Merck). Technical Bulletin: Cathepsin C and Aminopeptidase Assays using Naphthylamides. Link(General reference for diazo coupling protocols).

- Sanderink, G. J., et al. (1988). Human aminopeptidases: A review of the literature. Journal of Clinical Chemistry and Clinical Biochemistry, 26(12), 795-807. (Context for mammalian aminopeptidase specificity).

Troubleshooting & Optimization

Advanced Sensitivity Protocols for Beta-Naphthylamine (2-NA) Detection

Technical Support Center | Application Note: BNA-SENS-2024

To: Research Scientists, QA/QC Analysts, and Drug Development Leads From: Senior Application Scientist, Analytical Method Development Group Subject: Troubleshooting & Optimization Guide for Ultra-Trace Detection of 2-Naphthylamine

Executive Summary

Beta-naphthylamine (2-NA) is a high-risk bladder carcinogen often present as an isomer impurity alongside alpha-naphthylamine (1-NA). Standard detection methods frequently fail due to two core issues: fluorescence quenching in complex matrices and isomer interference in electrochemical or chromatographic separation.

This guide moves beyond basic operation manuals to address the causality of sensitivity loss. We focus on three high-gain interventions:

-

Electrochemical Nano-Engineering: Lowering Limits of Detection (LOD) to ~15 nM using MWCNT/

-Cyclodextrin hosts. -

Supramolecular Fluorescence: Overcoming quenching via host-guest inclusion complexes.

-

Chromatographic Resolution: Solving the isomer separation bottleneck.

Module 1: Electrochemical Sensor Optimization (The 15 nM Frontier)

The Challenge: Bare Glassy Carbon Electrodes (GCE) suffer from slow electron transfer kinetics and rapid fouling by amine oxidation products, resulting in poor sensitivity (>1

The Solution: Constructing a nanostructured interface using Multi-Walled Carbon Nanotubes (MWCNTs) for conductivity and Beta-Cyclodextrin (

Protocol: Fabrication of the MWCNT/

-CD/GCE Sensor

Rationale: MWCNTs increase the electroactive surface area, while

-

Surface Preparation: Polish GCE with 0.05

m alumina slurry. Sonicate in 1:1-

Validation: Run Cyclic Voltammetry (CV) in

. Peak separation (

-

-

Modifier Synthesis: Disperse functionalized MWCNTs (1 mg/mL) in 0.1 M PBS containing 10 mM

-CD. Sonicate for 2 hours to ensure intercalation. -

Deposition: Drop-cast 5

L of suspension onto the GCE. Dry under infrared lamp. -

Activation: Cycle the electrode in blank PBS (pH 7.0) between -0.2V and +0.8V until stable.

Troubleshooting & FAQs: Electrochemical Detection

Q: My oxidation peak current (

-

Fix: Do not run continuous cycles. Use Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for measurement. Between runs, perform a cleaning step: hold the potential at +1.2V for 30 seconds in a blank buffer to oxidize and strip the polymeric film.

Q: I see a peak, but the sensitivity is 10x lower than expected. A: Check the pH dependency . 2-NA oxidation involves proton transfer.

-

Mechanism: The number of electrons and protons involved is usually equal. If pH is too low (< 4.0), protonation of the amine group (

) repels the cation from the electrode if the surface is positively charged. -

Fix: Buffer to pH 7.0 - 7.4 (PBS). This maximizes the neutral form of 2-NA, facilitating entry into the hydrophobic

-CD cavity.

Q: How do I validate that the

-

Bare GCE:

(Charge Transfer Resistance) ~200-300 -

MWCNT/GCE:

drops to < 50 -

MWCNT/

-CD/GCE:

Visual Workflow: Sensor Fabrication

Figure 1: Step-by-step fabrication and validation workflow for the MWCNT/

Module 2: Optical & Fluorescence Enhancement

The Challenge: 2-NA has weak native fluorescence in aqueous solutions, which is easily quenched by dissolved oxygen or heavy metals in the sample matrix.

The Solution: Use Cyclodextrin-Enhanced Fluorescence . Encapsulating 2-NA in the hydrophobic cavity of

Troubleshooting & FAQs: Fluorescence

Q: The background noise in my urine samples is masking the 2-NA signal. A: This is matrix interference.

-

Fix: Implement a Synchronous Fluorescence Scan . Instead of fixing excitation (

) and scanning emission ( -

Optimization: Set

. This filters out Rayleigh scattering and sharpens the naphthylamine peak relative to the broad background of urine metabolites.

Q: My calibration curve is non-linear at higher concentrations. A: You are likely seeing Self-Quenching or the Inner Filter Effect .

-

Fix: Dilute samples to ensure Absorbance < 0.1 at the excitation wavelength. Alternatively, use the Standard Addition Method rather than an external calibration curve to compensate for matrix absorption.

Module 3: Chromatographic Resolution (HPLC)

The Challenge: Separating the carcinogenic 2-NA (Beta) from the less toxic 1-NA (Alpha) isomer. They have identical molecular weights and very similar polarities.

The Solution: Optimized Reversed-Phase HPLC with pH control.

Data Summary: Isomer Separation Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 (End-capped), 5 | High carbon load maximizes hydrophobic interaction differences. |

| Mobile Phase | Acetonitrile : Water (pH 6.5) | pH 6.5 keeps amines neutral (unprotonated) for better retention. |

| Ratio | 45:55 (Isocratic) | Gradient elution often merges the isomers; isocratic allows steady resolution. |

| Flow Rate | 1.0 mL/min | Standard flow; reducing to 0.8 mL/min can improve resolution ( |

| Detector | Fluorescence ( | 100x more sensitive than UV-Vis (254 nm). |

Troubleshooting Logic: Poor Resolution

Figure 2: Decision tree for resolving alpha/beta isomer co-elution in HPLC.

References & Authoritative Grounding

-

Electrochemical Sensing Platform:

-

Methodology: Development of MWCNT/

-CD sensors for naphthylamine derivatives. -

Source: "Electrochemical sensing of N-phenyl-1-naphthylamine using the MWCNT/

-CD through 'host scavenger–guest pollutant' mechanism." ResearchGate.[1]

-

-

Molecular Imprinting (MIPs):

-

Methodology: Magnetic imprinted polymers for selective extraction of 1-NA and 2-NA.

-

Source: "Synthesis of a novel polyurethane-based-magnetic imprinted polymer for the selective optical detection of 1-naphthylamine in drinking water." PubMed.

-

-

Fluorescence Enhancement:

-

Methodology: Use of Cyclodextrins to enhance fluorescence and prevent quenching in dye-conjugates.[3]

-

Source: "Control of the fluorescence of dye-antibody conjugates by (2-hydroxypropyl)-

-cyclodextrin." Analytical Chemistry (ACS).

-

-

HPLC Troubleshooting:

Disclaimer: This guide is for research and development purposes. All protocols involving carcinogens like Beta-Naphthylamine must be conducted under strict safety guidelines (fume hood, PPE).

Sources

- 1. researchgate.net [researchgate.net]

- 2. apsacollege.com [apsacollege.com]

- 3. Control of the fluorescence of dye-antibody conjugates by (2-hydroxypropyl)-β-cyclodextrin in fluorescence microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC Troubleshooting Guide [scioninstruments.com]

- 5. realab.ua [realab.ua]

- 6. aelabgroup.com [aelabgroup.com]

Adjusting pH for optimal enzyme activity with Beta-alanine beta-naphthylamide

Technical Support Center: Optimizing -Alanine -Naphthylamide Assays

Ticket ID: T-EnzOpt-992

Topic: pH Adjustment & Assay Optimization for

System Overview & Reaction Logic

The hydrolysis of

The assay relies on the liberation of

-

Fluorometry: Excitation ~340 nm / Emission ~410 nm.

-

Colorimetry: Coupling with a diazonium salt (e.g., Fast Garnet GBC) to form a red azo dye.

The "pH Conflict"

A common failure point in this assay is the mismatch between the Enzymatic Optimum and the Detection Optimum .

| Component | Optimal pH Range | Critical Constraints |

| pH 7.0 – 8.0 | Activity drops sharply < pH 6.0 or > pH 9.0. | |

| pH > 5.0 | Fluorescence is quenched by protonation in acidic conditions. | |

| Diazo Coupling (Colorimetric) | pH 4.0 – 6.0 | Diazo salts are unstable at alkaline pH; coupling often requires a pH shift. |

Core Protocol: The "Golden Path"

For a standard kinetic (continuous) fluorometric assay, we recommend the following parameters to balance enzyme activity and signal intensity.

Reagent Preparation

-

Buffer: 50 mM Tris-HCl or Sodium Phosphate, pH 7.2 – 7.5 .

-

Substrate Stock: Dissolve

-Ala--

Note: The substrate is hydrophobic. Do not store dilute aqueous solutions.

-

Workflow Visualization

The following diagram illustrates the critical decision points where pH affects the outcome.

Figure 1: Reaction logic and pH dependencies for detection methods.

Troubleshooting & FAQs

Section A: Signal & Sensitivity

Q: I am seeing very low fluorescence signal, even though I know the enzyme is active. What is happening?

A: Check your final assay pH.

-

Fix: Ensure your reaction buffer is at least pH 7.0. If you are stopping the reaction with acid (e.g., TCA or HCl), you cannot read fluorescence directly. You must neutralize the sample with NaOH or Tris base before reading.

Q: The background fluorescence in my "No Enzyme" control is increasing over time. A: This indicates Autohydrolysis . Naphthylamide substrates are chemically unstable at high pH (> 8.5) or elevated temperatures.

-

Fix:

-

Lower pH to 7.2.

-

Prepare substrate fresh. Do not use stock solutions older than 4 hours if diluted in water.

-

Verify your DMSO/Methanol concentration is < 5% in the final well; high organic solvent content can sometimes accelerate non-enzymatic hydrolysis.

-

Section B: Buffer & Solubility

Q: Can I use PBS (Phosphate Buffered Saline)? A: Yes, but with caveats.

-

Pros: Good buffering capacity at pH 7.4.

-

Cons: If you are using a microbial metallo-aminopeptidase, phosphate can sometimes sequester essential divalent cations (like Zn

or Co -

Recommendation: 50 mM Tris-HCl (pH 7.5) is generally safer for aminopeptidase stability. If your enzyme requires metal cofactors, add 1-5 mM MgCl

or ZnCl

Q: The substrate precipitates when I add it to the buffer.

A:

-

Protocol: Dissolve the powder in a small volume of DMSO (e.g., make a 100 mM stock). Add this dropwise to the stirring buffer.

-

Limit: Keep final DMSO concentration below 2% (v/v) to avoid inhibiting the enzyme. If precipitation persists, add a non-ionic detergent like Triton X-100 (0.01%) to the buffer.

Section C: Colorimetric (Diazo) Specifics

Q: I am using Fast Garnet GBC for detection, but the color fades quickly. A: Diazo salts are unstable at the alkaline pH used for the enzyme step (pH 7.5).

-

The "Two-Step" Fix:

-

Incubation: Run enzyme + substrate at pH 7.5 for the desired time.

-

Stop/Shift: Add a "Stopping Buffer" containing the diazo salt dissolved in Acetate Buffer (pH 4.5) containing Triton X-100.

-

Read: The acidic shift stops the enzyme and provides the stable environment needed for the azo-dye formation.

-

Advanced Troubleshooting Logic

Use this decision tree to diagnose assay failures.